molecular formula C24H33N5O3S B2762117 N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898460-35-0

N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2762117
CAS RN: 898460-35-0
M. Wt: 471.62
InChI Key: CIULJAUCSAPTPU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Based on its name, it contains functional groups such as acetamido, diethylamino, and thioacetamide .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. .

Scientific Research Applications

Synthesis Techniques

Research efforts have been made to develop novel synthesis techniques for pyrimidine derivatives, which are structurally related to the compound . For instance, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity involved a multistep process starting from 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters. This work demonstrated a versatile approach to synthesizing pyrimidine derivatives with potential biological activities (Wagner, Vieweg, & Leistner, 1993).

Antimicrobial Activity

Another area of research involves the exploration of the antimicrobial properties of pyrimidine derivatives. A study on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety highlighted the preparation of compounds with significant antimicrobial properties. This underscores the potential for pyrimidine derivatives in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand Imaging

The compound's structural analogs have also been investigated for their utility in positron emission tomography (PET) imaging. For example, the synthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, illustrates the compound's relevance in radiopharmaceutical development and neuroimaging (Dollé et al., 2008).

Antitumor Applications

Research on pyrimidine derivatives also extends to evaluating their potential antitumor properties. For instance, a study on new potential antitumor pyrimidine derivatives synthesized compounds linked to various moieties, showing significant therapeutic activity against different cancer cell lines. This indicates the promising role of pyrimidine derivatives in cancer therapy (Masaret, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling any chemical compound .

Future Directions

The future directions would depend on the intended use and effectiveness of the compound. Further studies could explore its potential applications in various fields .

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3S/c1-4-28(5-2)13-8-14-29-21-12-7-11-20(21)23(27-24(29)32)33-16-22(31)26-19-10-6-9-18(15-19)25-17(3)30/h6,9-10,15H,4-5,7-8,11-14,16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIULJAUCSAPTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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